molecular formula C21H21N3O4S B2943606 N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899944-85-5

N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Cat. No. B2943606
CAS RN: 899944-85-5
M. Wt: 411.48
InChI Key: HQKLFWDFXMNWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, also known as EMOPP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

Computational and Pharmacological Evaluation

Research has explored the computational and pharmacological potentials of various novel derivatives, including those similar to N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking studies against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) have revealed moderate inhibitory effects. The results indicate significant potential for such compounds in therapeutic applications, particularly in addressing inflammation and pain, as well as in cancer treatment through tumor growth inhibition and antioxidant effects (Faheem, 2018).

Anticancer Activity and Hybrid Molecule Design

Another study on related compounds demonstrated the anticancer activity through a pharmacophore hybridization approach. This involved designing drug-like small molecules with anticancer properties, further highlighting the potential of such compounds in cancer therapy. The research underlines the importance of structural design in enhancing the efficacy of therapeutic agents (Yushyn, Holota, & Lesyk, 2022).

Glutaminase Inhibitors for Cancer Therapy

The development and evaluation of BPTES analogs, including structures akin to N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, as glutaminase inhibitors have shown promising results. Such inhibitors could offer a new avenue for cancer therapy, particularly in attenuating the growth of cancer cells through the inhibition of glutaminase, a key enzyme in cancer metabolism (Shukla et al., 2012).

Antibacterial Activity of Novel Derivatives

The exploration of novel derivatives for antibacterial activity emphasizes the potential of these compounds in addressing microbial infections. Research into the antibacterial properties of such compounds could lead to the development of new antimicrobial agents, providing alternative solutions to combat bacterial resistance (Aghekyan et al., 2020).

Antioxidant Activity and Self-Assembly in Coordination Complexes

Studies on coordination complexes constructed from derivatives similar to the compound have shown significant antioxidant activity. The effect of hydrogen bonding on the self-assembly process highlights the intricate relationships between structure and function in such compounds, potentially contributing to their therapeutic efficacy (Chkirate et al., 2019).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-3-28-16-10-8-15(9-11-16)23-19(25)14-29-20-21(26)24(13-12-22-20)17-6-4-5-7-18(17)27-2/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKLFWDFXMNWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.